molecular formula C11H13ClN2O2 B8542319 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

Cat. No.: B8542319
M. Wt: 240.68 g/mol
InChI Key: IHMOJDQGRMUHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro substituent and a propan-2-yloxy group attached to a dihydro-naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Propan-2-yloxy Group: The final step involves the etherification of the naphthyridine core with propan-2-ol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridinone derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinone derivatives, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Lacks the chloro substituent.

    8-chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Lacks the propan-2-yloxy group.

    8-chloro-7-(methoxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Has a methoxy group instead of propan-2-yloxy.

Uniqueness

The presence of both the chloro and propan-2-yloxy groups in 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C11H13ClN2O2/c1-6(2)16-11-9(12)8-7(5-14-11)3-4-13-10(8)15/h5-6H,3-4H2,1-2H3,(H,13,15)

InChI Key

IHMOJDQGRMUHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C2CCNC(=O)C2=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (112d, 75 mg, 0.36 mmol)) and NCS (498 mg, 3.64 mmol) in AcOH (3 mL) was heated at 100° C. for 4.5 hours. The reaction mixture was cooled to room temperature, AcOH was removed under vacuum and the residue was purified by column chromatography (0-80% ethyl acetate/heptanes) to give 8-chloro-7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one (112e, 60 mg, 68%) as a white solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.